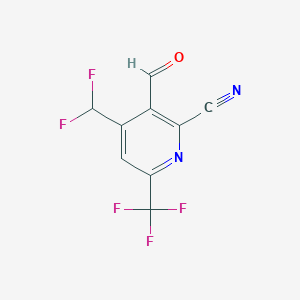![molecular formula C14H17Br2F2N3 B11778636 4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B11778636.png)
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C14H19Br2F2N3. It is a solid at room temperature, typically appearing as a white to pale yellow powder. This compound is soluble in organic solvents such as dimethyl sulfoxide but is insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature of around 60°C. The reaction mixture is then quenched with water, and the product is extracted and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Stille couplings to form complex organic molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Organolithium Compounds: Used for substitution reactions.
Palladium Catalysts: Used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various arylated derivatives, while substitution reactions can introduce different functional groups at the bromine positions .
Aplicaciones Científicas De Investigación
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for electronic and optoelectronic applications.
Material Science: The compound is used in the development of new materials with unique optical and electronic properties.
Chemical Research: It serves as a precursor for the synthesis of various complex organic molecules used in research.
Mecanismo De Acción
The mechanism of action of 4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the triazole ring. The bromine atoms can undergo substitution reactions, while the triazole ring can participate in coupling reactions, allowing the compound to form complex structures with unique properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Dibromo-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-2-(2-hexyl)-2H-benzo[d][1,2,3]triazole
Uniqueness
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The 2-ethylhexyl group also enhances its solubility in organic solvents, making it suitable for various applications in material science and organic electronics .
Propiedades
Fórmula molecular |
C14H17Br2F2N3 |
|---|---|
Peso molecular |
425.11 g/mol |
Nombre IUPAC |
4,7-dibromo-2-(2-ethylhexyl)-5,6-difluorobenzotriazole |
InChI |
InChI=1S/C14H17Br2F2N3/c1-3-5-6-8(4-2)7-21-19-13-9(15)11(17)12(18)10(16)14(13)20-21/h8H,3-7H2,1-2H3 |
Clave InChI |
FDRJVEUKHBUHQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile](/img/structure/B11778553.png)


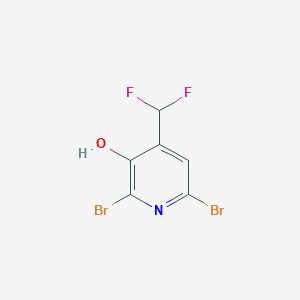
![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
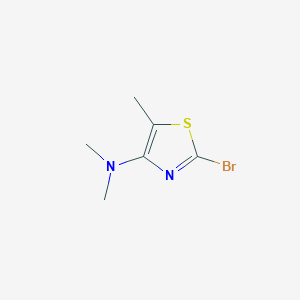
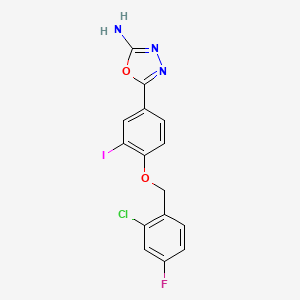
![2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11778585.png)
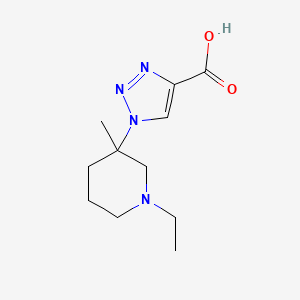
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778605.png)

